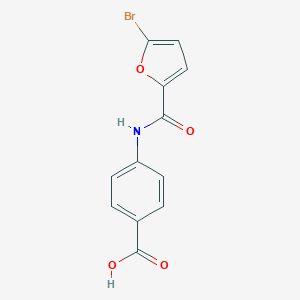
4'-(n-Pentylthio)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(n-Pentylthio)acetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a pentylthio group attached to the para position of the acetophenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(n-Pentylthio)acetophenone typically involves the introduction of a pentylthio group to the acetophenone core. One common method is the nucleophilic substitution reaction where a suitable thiol, such as n-pentylthiol, reacts with a halogenated acetophenone derivative under basic conditions. The reaction can be carried out in the presence of a base like sodium hydroxide or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 4’-(n-Pentylthio)acetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-(n-Pentylthio)acetophenone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group of the acetophenone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4’-(n-Pentylthio)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of 4’-(n-Pentylthio)acetophenone depends on its specific application. For instance, in its antimicrobial activity, the compound may disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms. The exact molecular targets and pathways involved can vary, but typically include interactions with proteins and enzymes critical to cellular function.
Comparaison Avec Des Composés Similaires
Acetophenone: The parent compound, lacking the pentylthio group, used widely in organic synthesis.
4’-Methylthioacetophenone: Similar structure with a methylthio group instead of a pentylthio group.
4’-Ethylthioacetophenone: Contains an ethylthio group, offering different physical and chemical properties.
Uniqueness: 4’-(n-Pentylthio)acetophenone is unique due to the presence of the longer pentylthio chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Propriétés
IUPAC Name |
1-(4-pentylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJYAZBDIZDEPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2,6-Dimethyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472449.png)


![N-[4-(acetylamino)phenyl]-5-bromo-2-furamide](/img/structure/B472539.png)





![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)

![2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B472590.png)


